molecular formula C16H13N3O3S B280868 3-[(8-quinolinylsulfonyl)amino]benzamide

3-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No.: B280868
M. Wt: 327.4 g/mol
InChI Key: UDNWVZZNBNCIOU-UHFFFAOYSA-N
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Description

3-[(8-quinolinylsulfonyl)amino]benzamide is an organic compound with the molecular formula C16H13N3O3S It features a quinoline ring system attached to a benzamide moiety through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-quinolinylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of Quinoline-8-sulfonyl Chloride: Quinoline is first sulfonated using chlorosulfonic acid to form quinoline-8-sulfonyl chloride.

    Reaction with Benzamide: The quinoline-8-sulfonyl chloride is then reacted with benzamide in the presence of a base such as pyridine or triethylamine to yield this compound.

The reaction conditions generally involve:

    Temperature: Room temperature to moderate heating (25-80°C).

    Solvent: Common solvents include dichloromethane or acetonitrile.

    Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(8-quinolinylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfenamide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various substituted quinoline or benzamide derivatives, depending on the specific reagents used.

Scientific Research Applications

3-[(8-quinolinylsulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[(8-quinolinylsulfonyl)amino]benzamide depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.

The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonamide: Lacks the benzamide moiety but shares the quinoline-sulfonamide structure.

    Benzamide Derivatives: Compounds like N-(quinolin-8-yl)benzamide, which have similar structural features but different functional groups.

Uniqueness

3-[(8-quinolinylsulfonyl)amino]benzamide is unique due to its combined quinoline and benzamide structures linked through a sulfonamide group. This unique structure may confer specific biological activities or chemical reactivity not observed in simpler analogs.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C16H13N3O3S/c17-16(20)12-5-1-7-13(10-12)19-23(21,22)14-8-2-4-11-6-3-9-18-15(11)14/h1-10,19H,(H2,17,20)

InChI Key

UDNWVZZNBNCIOU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2

Origin of Product

United States

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